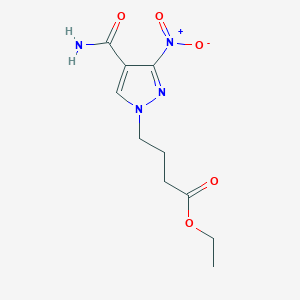

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate

Beschreibung

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a pyrazole-based ester featuring a nitro (NO₂) group at position 3 and a carbamoyl (CONH₂) group at position 4 of the pyrazole ring, linked to an ethyl butanoate chain.

Eigenschaften

IUPAC Name |

ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSXSTKAYZKXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Carbamoylation: The nitrated pyrazole is reacted with an isocyanate to introduce the carbamoyl group at the 4-position.

Esterification: Finally, the butanoic acid moiety is esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

While the industrial production methods for Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated synthesis equipment to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbamoyl group.

Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols, appropriate solvents (e.g., dichloromethane).

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products

Reduction: Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The ester moiety allows for the compound’s incorporation into larger molecular frameworks .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below highlights structural distinctions between the target compound and analogs from the literature:

Key Observations :

- Heterocycle Diversity: The target’s pyrazole core contrasts with the pyridine-sulfonamide hybrid () and benzoimidazole ().

- Substituent Effects: The target’s nitro and carbamoyl groups are strongly electron-withdrawing, enhancing polarity and hydrogen-bonding capacity. In contrast, ’s compound incorporates a sulfonamide (electron-withdrawing) and urea group (hydrogen-bond donor), while ’s hydroxyethylamine side chain introduces hydrophilicity .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

- Target Compound: Expected peaks include: ~3340 cm⁻¹ (N–H stretch, carbamoyl), ~1720 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch).

- : Peaks at 1726 cm⁻¹ (urea C=O), 1164 cm⁻¹ (SO₂ symmetric stretch) .

- : Peaks at ~3344 cm⁻¹ (N–H) and 1726 cm⁻¹ (ester C=O) .

Melting Points:

- ’s compound melts at 138–142°C, attributed to its sulfonamide and urea groups .

Functional and Application-Based Comparison

Reactivity and Drug Design Potential

- Target Compound : The nitro group is reducible to an amine, enabling further derivatization. The carbamoyl group may enhance binding to biological targets (e.g., enzymes).

- : Sulfonamide and urea motifs are prevalent in diuretics (e.g., acetazolamide) and antimicrobial agents .

- : Benzoimidazoles are common in antifungals (e.g., omeprazole), with the hydroxyethyl group improving solubility .

Solubility and Bioavailability

- The target’s ester group reduces polarity compared to ’s sulfonamide but increases lipophilicity relative to ’s hydroxylated side chain. This balance may favor membrane permeability in drug delivery .

Biologische Aktivität

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a carbamoyl moiety on the pyrazole ring. This combination potentially endows the compound with various biological activities, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula for Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is , with a molecular weight of approximately 256.22 g/mol. Its structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O5 |

| Molecular Weight | 256.22 g/mol |

| Functional Groups | Nitro, Carbamoyl |

The biological activity of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is hypothesized to arise from its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. In studies involving carrageenan-induced edema in rat models, compounds similar to Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate have shown significant anti-inflammatory effects comparable to standard drugs like ibuprofen .

Antimicrobial Properties

Pyrazoles are known for their antimicrobial activities. Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate could potentially inhibit various bacterial strains. For instance, related compounds have been tested against Escherichia coli, Staphylococcus aureus, and fungal strains such as Aspergillus niger, demonstrating promising results .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in animal models. Some compounds showed over 75% inhibition of edema at specific time points .

- Antimicrobial Testing : Compounds were screened for their effectiveness against various pathogens, with some demonstrating higher efficacy than established antibiotics at low concentrations .

Comparison with Similar Compounds

Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate can be compared to other pyrazole derivatives:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate | Amino group instead of nitro | Potentially different anti-inflammatory effects |

| Ethyl 4-(4-carbamoyl-3-methyl-1H-pyrazol-1-yl)butanoate | Methyl group | Varied antimicrobial properties |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.